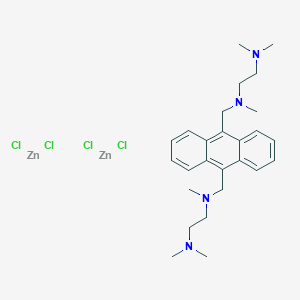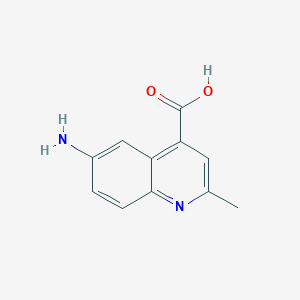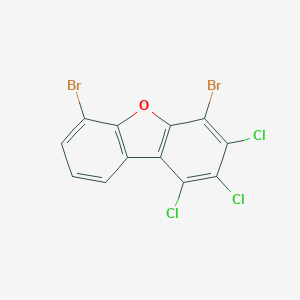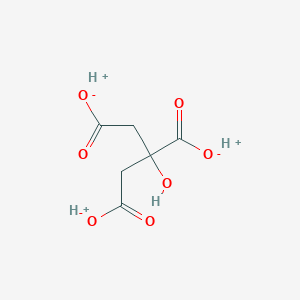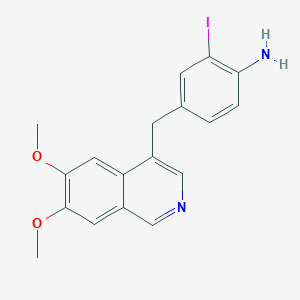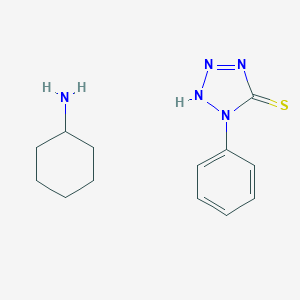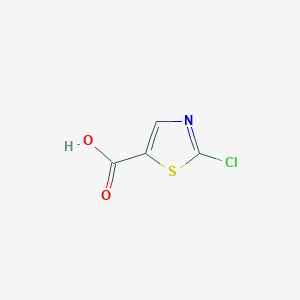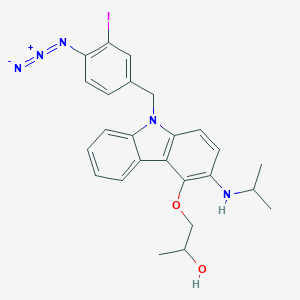
(2-Acetyloxypyridin-4-yl) acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Acetyloxypyridin-4-yl) acetate, also known as APAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of pyridine and is synthesized through a specific method that involves the use of certain reagents.
Wirkmechanismus
The mechanism of action of (2-Acetyloxypyridin-4-yl) acetate is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. (2-Acetyloxypyridin-4-yl) acetate has been found to inhibit the activity of certain enzymes involved in the production of inflammatory mediators, such as prostaglandins and cytokines. Additionally, (2-Acetyloxypyridin-4-yl) acetate has been shown to scavenge free radicals and reduce oxidative stress in cells, which may contribute to its anti-inflammatory and antioxidant effects.
Biochemische Und Physiologische Effekte
(2-Acetyloxypyridin-4-yl) acetate has been found to exhibit a range of biochemical and physiological effects in various cell types and animal models. In vitro studies have shown that (2-Acetyloxypyridin-4-yl) acetate can inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, in response to various stimuli. Additionally, (2-Acetyloxypyridin-4-yl) acetate has been found to scavenge free radicals and reduce oxidative stress in cells, which may contribute to its anti-inflammatory and antioxidant effects. In vivo studies have shown that (2-Acetyloxypyridin-4-yl) acetate can reduce inflammation and tissue damage in animal models of various diseases, including arthritis and colitis.
Vorteile Und Einschränkungen Für Laborexperimente
The use of (2-Acetyloxypyridin-4-yl) acetate in lab experiments has several advantages, including its high yield and purity, as well as its potent anti-inflammatory and antioxidant properties. However, there are also some limitations to the use of (2-Acetyloxypyridin-4-yl) acetate in lab experiments. For example, (2-Acetyloxypyridin-4-yl) acetate is relatively unstable and can decompose under certain conditions, which may affect the accuracy of experimental results. Additionally, the mechanism of action of (2-Acetyloxypyridin-4-yl) acetate is not fully understood, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of (2-Acetyloxypyridin-4-yl) acetate. One direction is the development of new drugs based on the structure of (2-Acetyloxypyridin-4-yl) acetate, which may have improved pharmacological properties and fewer side effects. Another direction is the investigation of the mechanism of action of (2-Acetyloxypyridin-4-yl) acetate, which may provide insight into its potential therapeutic applications. Additionally, the use of (2-Acetyloxypyridin-4-yl) acetate in material science may lead to the development of new materials with unique properties. Finally, the use of (2-Acetyloxypyridin-4-yl) acetate in combination with other compounds may enhance its therapeutic effects and reduce its limitations in lab experiments.
Synthesemethoden
The synthesis of (2-Acetyloxypyridin-4-yl) acetate involves the reaction of 2-acetylpyridine with acetic anhydride and a catalyst such as sulfuric acid. The reaction takes place under reflux conditions, and the resulting product is purified through a series of steps, including crystallization and recrystallization. The yield of (2-Acetyloxypyridin-4-yl) acetate obtained through this method is typically high, making it a reliable and efficient way to synthesize this compound.
Wissenschaftliche Forschungsanwendungen
(2-Acetyloxypyridin-4-yl) acetate has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, (2-Acetyloxypyridin-4-yl) acetate has been found to exhibit potent anti-inflammatory and antioxidant properties, making it a promising candidate for the development of new drugs for the treatment of various diseases. In drug discovery, (2-Acetyloxypyridin-4-yl) acetate has been used as a scaffold for the design of new compounds with improved pharmacological properties. In material science, (2-Acetyloxypyridin-4-yl) acetate has been used as a building block for the synthesis of novel materials with unique properties.
Eigenschaften
CAS-Nummer |
103815-02-7 |
|---|---|
Produktname |
(2-Acetyloxypyridin-4-yl) acetate |
Molekularformel |
C9H9NO4 |
Molekulargewicht |
195.17 g/mol |
IUPAC-Name |
(2-acetyloxypyridin-4-yl) acetate |
InChI |
InChI=1S/C9H9NO4/c1-6(11)13-8-3-4-10-9(5-8)14-7(2)12/h3-5H,1-2H3 |
InChI-Schlüssel |
OVVIHYVSFRKRDZ-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC(=NC=C1)OC(=O)C |
Kanonische SMILES |
CC(=O)OC1=CC(=NC=C1)OC(=O)C |
Synonyme |
2,4-Pyridinediol,diacetate(ester)(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



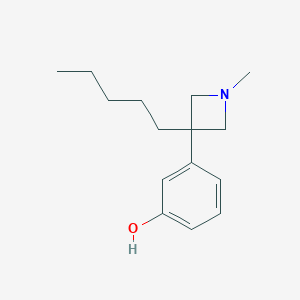
![4-[Chloro(dimethyl)silyl]-3-fluoropyridine](/img/structure/B11933.png)
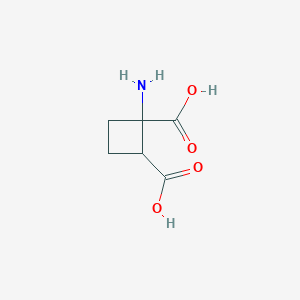
![2-[6-(4-Chlorophenoxy)hexyl]oxirane-2-carboxylic acid](/img/structure/B11939.png)
